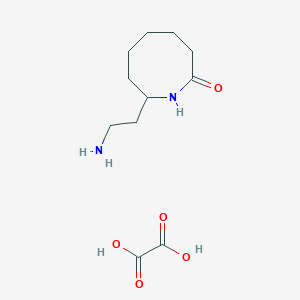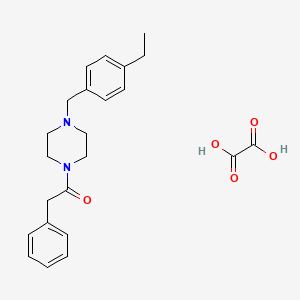
2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide, also known as DMOX, is a heterocyclic organic compound that has gained attention in recent years due to its potential as a pharmacological agent. DMOX is a derivative of the natural product combretastatin A-4, which has been found to have anti-cancer properties.
作用机制
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide is not yet fully understood. However, it is believed that this compound works by disrupting the microtubule network in cells, leading to cell death. This is similar to the mechanism of action of other anti-cancer drugs such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to inhibit the production of nitric oxide, a molecule involved in inflammation. This compound has also been found to inhibit the activity of the enzyme tyrosinase, which is involved in melanin production. This makes this compound a potential candidate for the treatment of hyperpigmentation disorders such as melasma.
实验室实验的优点和局限性
One of the advantages of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide is its relatively low toxicity compared to other anti-cancer drugs. Additionally, this compound has been found to be stable in solution, making it easier to work with in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide. One area of interest is in the development of analogs of this compound with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, more in vivo studies are needed to determine the safety and efficacy of this compound as a potential anti-cancer drug.
合成方法
The synthesis of 2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide involves a multistep process that begins with the synthesis of 3,4-dimethoxyphenylacetic acid. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with 4,5-dimethyl-1,3-oxazole to produce this compound. The overall yield of this synthesis method is around 15%.
科学研究应用
2-(3,4-dimethoxyphenyl)-4,5-dimethyl-1,3-oxazole 3-oxide has been found to have a variety of potential pharmacological applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to have anti-cancer properties in vitro, inhibiting the growth of a variety of cancer cell lines. Additionally, this compound has been found to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and age-related macular degeneration.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-9(2)18-13(14(8)15)10-5-6-11(16-3)12(7-10)17-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLNMKPEFKTBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=[N+]1[O-])C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)
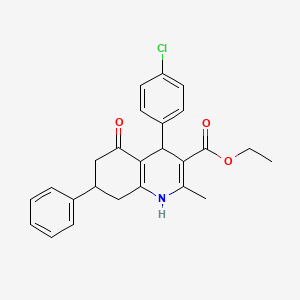
![N-ethyl-2,3-difluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5220379.png)
![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)
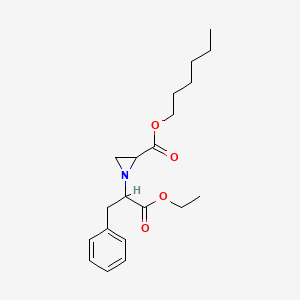
![N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)
![3,4,5-trimethoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220409.png)
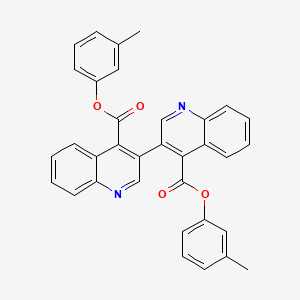
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide](/img/structure/B5220419.png)
![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)
![4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5220429.png)
